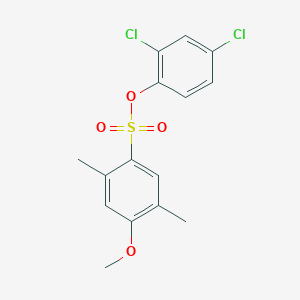
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-isopropylbenzamide
Descripción general
Descripción
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-isopropylbenzamide, also known as EBI-005, is a small molecule inhibitor that has been widely studied for its potential use in treating inflammatory diseases. This compound was first synthesized in 2008 and has since been the focus of numerous scientific studies. In
Mecanismo De Acción
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-isopropylbenzamide is a selective inhibitor of the protein kinase C (PKC) family member PKCθ. PKCθ is involved in the activation of T cells, which play a key role in the pathogenesis of inflammatory diseases. By inhibiting PKCθ, N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-isopropylbenzamide reduces the activation and proliferation of T cells, thereby reducing the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-isopropylbenzamide has been shown to have a number of other biochemical and physiological effects. For example, N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-isopropylbenzamide has been shown to inhibit the growth of cancer cells in vitro, although its potential as an anti-cancer agent has not been extensively studied. N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-isopropylbenzamide has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-isopropylbenzamide is its specificity for PKCθ, which reduces the risk of off-target effects. However, N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-isopropylbenzamide has a relatively short half-life, which may limit its effectiveness in vivo. Additionally, N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-isopropylbenzamide is a small molecule inhibitor, which may limit its ability to penetrate certain tissues and target specific cell types.
Direcciones Futuras
There are a number of future directions for research on N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-isopropylbenzamide. One area of interest is the potential use of N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-isopropylbenzamide in combination with other anti-inflammatory agents to enhance its efficacy. Another area of interest is the potential use of N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-isopropylbenzamide in the treatment of other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Finally, there is a need for further research on the mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-isopropylbenzamide, particularly with regard to its effects on T cell activation and proliferation.
Aplicaciones Científicas De Investigación
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-isopropylbenzamide has been studied extensively for its potential use in treating inflammatory diseases such as psoriasis, atopic dermatitis, and dry eye disease. In preclinical studies, N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-isopropylbenzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as reduce the infiltration of inflammatory cells into affected tissues. In clinical trials, N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-isopropylbenzamide has demonstrated efficacy in reducing the severity of psoriasis and atopic dermatitis symptoms.
Propiedades
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-4-23-15-9-10-16-17(11-15)24-19(20-16)21-18(22)14-7-5-13(6-8-14)12(2)3/h5-12H,4H2,1-3H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLIEBVOCZAWPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(propan-2-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-tert-butylphenoxy)methyl]-N-{1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1H-pyrazole-3-carboxamide](/img/structure/B4752504.png)



![5-(4-chlorophenyl)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide](/img/structure/B4752546.png)


![ethyl 4-(3-phenylpropyl)-1-[2-(1H-1,2,4-triazol-1-yl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4752552.png)

![N-butyl-N'-[1-(4-tert-butylphenyl)ethyl]thiourea](/img/structure/B4752569.png)

![1-methyl-4-({5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-1H-pyrazole-3-carboxamide](/img/structure/B4752601.png)
![N-[4-(1,1-dimethylpropyl)cyclohexyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4752609.png)
